molecular formula C18H36O5S B574986 n-Dodecyl-β-D-galactopyranosid CAS No. 169333-09-9

n-Dodecyl-β-D-galactopyranosid

Cat. No.: B574986
CAS No.: 169333-09-9
M. Wt: 364.541
InChI Key: VECBBXRPIOPXHD-ICUGJSFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Dodecyl-β-D-galactopyranosid, also known as this compound, is a useful research compound. Its molecular formula is C18H36O5S and its molecular weight is 364.541. The purity is usually 95%.
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Properties

CAS No.

169333-09-9

Molecular Formula

C18H36O5S

Molecular Weight

364.541

IUPAC Name

(2S,3R,4S,5R,6R)-2-dodecylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-24-18-17(22)16(21)15(20)14(13-19)23-18/h14-22H,2-13H2,1H3/t14-,15+,16+,17-,18+/m1/s1

InChI Key

VECBBXRPIOPXHD-ICUGJSFKSA-N

SMILES

CCCCCCCCCCCCSC1C(C(C(C(O1)CO)O)O)O

Synonyms

n-Dodecyl-β-D-galactopyranosid

Origin of Product

United States

Significance of Alkyl Glycosides in Biochemical and Biophysical Studies

Alkyl glycosides are amphipathic molecules, meaning they possess both a hydrophilic (water-loving) sugar headgroup and a hydrophobic (water-fearing) alkyl tail. This dual nature allows them to interact with and solubilize membrane proteins, which are notoriously difficult to study in their native environment. By replacing the lipid bilayer with a detergent micelle, researchers can isolate and purify membrane proteins for a variety of experimental techniques.

One of the primary applications of alkyl glycosides is in the structural determination of membrane proteins using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. avantiresearch.comnih.gov The choice of detergent is critical, as it must maintain the native conformation and activity of the protein. agscientific.com Alkyl glycosides, such as n-dodecyl-β-D-maltopyranoside (DDM), are often favored for their mild, non-denaturing properties. nih.gov They have proven effective in solubilizing and stabilizing a wide range of membrane proteins, from receptors to transport proteins. mdpi.commpbio.com The length of the alkyl chain and the nature of the sugar headgroup can be varied to optimize the solubilization and stabilization of a particular protein. sigmaaldrich.com

Beyond structural studies, alkyl glycosides are also used in functional assays. For instance, the activity of enzymes like cytochrome oxidase has been successfully studied after solubilization with these detergents. dojindo.com They are also employed in the reconstitution of membrane proteins into artificial lipid bilayers, such as liposomes or nanodiscs, which provide a more native-like environment for functional studies. nih.gov

The table below provides a summary of the physicochemical properties of some commonly used alkyl glycosides, illustrating the range of characteristics available to researchers.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Aggregation Number
n-Dodecyl-β-D-glucopyranosideC18H36O6348.470.13 sigmaaldrich.com
n-Dodecyl-β-D-maltopyranosideC24H46O11510.60.17 dojindo.com98 agscientific.com
n-Decyl-β-D-maltosideC22H42O11482.57
n-Octyl-β-D-glucopyranoside
Decyl β-D-galactopyranosideC16H32O6320.42 nih.gov

Data for n-Dodecyl-β-D-glucopyranoside from Sigma-Aldrich sigmaaldrich.com and Chem-Impex. chemimpex.com Data for n-Dodecyl-β-D-maltopyranoside from AG Scientific, agscientific.com Dojindo, dojindo.com and Anatrace. anatrace.com Data for Decyl β-D-galactopyranoside from PubChem. nih.gov

Overview of N Dodecyl β D Galactopyranoside S Role in Research

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the specificity of enzymatic catalysis with the versatility of chemical reactions, offering a powerful approach for the production of complex carbohydrates. frontiersin.org These methods often proceed under mild conditions and can offer high regio- and stereoselectivity, minimizing the need for extensive protecting group manipulations. beilstein-journals.org

Enzymatic Transglycosylation Approaches

Enzymatic transglycosylation is a widely employed method for the synthesis of alkyl glycosides. srce.hr This kinetically controlled process utilizes glycosidases to transfer a glycosyl moiety from a donor substrate to an acceptor alcohol. srce.hr β-Galactosidases are commonly used for the synthesis of β-galactosides. jst.go.jp

One prominent approach involves the use of β-galactosidase from Aspergillus oryzae, which exhibits strong transglycosylation activity. jst.go.jp This enzyme can effectively catalyze the glycosylation of both water-soluble and insoluble alcohols under mild conditions (pH 5, 4-37°C). jst.go.jp Lactose (B1674315), a readily available disaccharide from milk processing waste, can serve as the galactosyl donor. acs.org The enzyme transfers the galactose unit from lactose to an acceptor alcohol, such as n-dodecanol, to yield n-dodecyl-β-D-galactopyranoside. researchgate.netnih.gov The use of immobilized β-galactosidase from Aspergillus oryzae has also been reported, facilitating enzyme recovery and reuse. researchgate.net

Thermophilic β-galactosidases, such as the one from Thermotoga naphthophila, have also been utilized to enhance the synthesis of alkyl galactopyranosides. acs.org These enzymes can operate at higher temperatures (up to 95°C), which can increase substrate solubility and reaction rates. acs.org A range of alkyl galactopyranosides, from n-butyl to n-tetradecyl galactopyranoside, have been successfully synthesized using this approach with lactose as the donor. acs.org

The general reaction scheme for enzymatic transglycosylation is as follows: Galactosyl-Donor + Acceptor-OH Galactosyl-O-Acceptor + Donor-OH

A key challenge in transglycosylation is the competing hydrolysis reaction, where water acts as the acceptor, leading to the formation of free galactose. srce.hr The ratio of transglycosylation to hydrolysis is influenced by factors such as the source of the enzyme, the water activity of the medium, and the nature of the alcohol acceptor. srce.hr For instance, studies with β-galactosidases from Aspergillus oryzae, Escherichia coli, and Kluyveromyces marxianus have shown varying selectivity towards different alcohol nucleophiles. srce.hr

β-Glycosidation Strategies

β-Glycosidation strategies often overlap with transglycosylation but can also refer to thermodynamically controlled reverse hydrolysis reactions. However, transglycosylation is generally preferred due to the potential for higher yields under kinetic control. srce.hr

In a typical β-glycosidation reaction catalyzed by a glycosidase, the enzyme first cleaves the glycosidic bond of a donor substrate, forming a glycosyl-enzyme intermediate. srce.hr This intermediate can then be attacked by an acceptor alcohol (transglycosylation) or water (hydrolysis). srce.hr An example of a donor substrate used in these studies is p-nitrophenyl-β-D-galactopyranoside. srce.hr

The synthesis of various alkyl β-D-galactopyranosides can be achieved using this strategy. The choice of solvent system is crucial. While two-phase aqueous-organic systems have been used, single-phased organic media with low water content are often favored to suppress the competing hydrolysis reaction. srce.hrdntb.gov.ua

Chemical Synthesis Methods

Traditional chemical synthesis provides a robust and scalable platform for producing alkyl galactosides. These methods typically involve the use of protecting groups and an activation step to facilitate the formation of the glycosidic bond.

Trichloroacetimidate (B1259523) Method with d-Galactose

The trichloroacetimidate method is a reliable and widely used technique for the stereoselective synthesis of glycosides. nih.govresearchgate.net This method involves the reaction of a glycosyl trichloroacetimidate donor with an alcohol acceptor in the presence of a Lewis acid promoter. nih.gov

For the synthesis of n-dodecyl-β-D-galactopyranoside, D-galactose is first peracetylated or perbenzoylated. The protected galactose is then converted to a glycosyl hemiacetal, which subsequently reacts with trichloroacetonitrile (B146778) in the presence of a base (e.g., DBU) to form the α-trichloroacetimidate donor. jst.go.jp The presence of a participating group (e.g., an acetyl or benzoyl group) at the C-2 position of the galactose donor is crucial for ensuring the formation of the 1,2-trans-glycosidic bond, which corresponds to the β-anomer. nih.gov

The final step is the glycosylation of n-dodecanol with the trichloroacetimidate donor, typically promoted by a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). nih.govacs.org This is followed by the removal of the protecting groups (e.g., by Zemplén deacetylation with sodium methoxide (B1231860) in methanol) to yield the final product. nih.gov A series of alkyl β-D-galactopyranosides have been successfully prepared using this method with alcohols of varying chain lengths. researchgate.net

Table 1: Representative Yields for the Trichloroacetimidate Method

Acceptor Alcohol Glycosylation Yield Reference
n-Dodecanol Not specified researchgate.net
L-Serine derivative Not specified nih.gov

Koenigs-Knorr Synthesis

The Koenigs-Knorr reaction is one of the oldest and most fundamental methods for glycoside synthesis. wikipedia.org The classical approach involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver triflate. wikipedia.orgresearchgate.net

To synthesize n-dodecyl-β-D-galactopyranoside via this method, D-galactose is first converted into a peracetylated galactosyl bromide (acetobromogalactose). This is achieved by treating penta-O-acetyl-β-D-galactose with a solution of hydrogen bromide in acetic acid. researchgate.net The resulting acetobromogalactose is then reacted with n-dodecanol in the presence of a promoter. The use of a C-2 participating group, like in the trichloroacetimidate method, directs the formation of the β-glycoside through anchimeric assistance. wikipedia.org

A significant drawback of the traditional Koenigs-Knorr method is the use of stoichiometric amounts of expensive and toxic heavy metal promoters. researchgate.net This has led to the development of modified procedures using less toxic and more cost-effective promoters. For instance, cadmium carbonate has been successfully used as a promoter for the synthesis of cycloalkyl β-D-glucosides and galactosides, achieving yields of 50-60%. mdpi.comresearchgate.net Another modification employs lithium carbonate as a promoter, which is easily separable from the reaction mixture and provides good yields of β-D-glucopyranosides.

Table 2: Comparison of Promoters in Koenigs-Knorr Type Reactions

Promoter Advantages Disadvantages Reference(s)
Silver Carbonate/Triflate High reactivity Costly, toxic, separation issues wikipedia.orgresearchgate.net
Mercury Salts Effective Highly toxic wikipedia.org
Cadmium Carbonate Good yields (50-60%) Toxic mdpi.comresearchgate.net

Stereoselective Glycosidation of Alkyl Glucopyranosides as a Reference

The principles governing the stereoselective synthesis of alkyl galactosides are largely shared with those for alkyl glucopyranosides. The formation of the 1,2-trans-β-glycosidic linkage is a common goal, and similar strategies are employed to achieve this selectivity.

Neighboring group participation by an acyl protecting group at the C-2 position is the most common strategy to ensure β-selectivity. acs.org The ester group attacks the anomeric center to form a stable cyclic acyloxonium ion intermediate, which then undergoes SN2-like attack by the alcohol acceptor from the opposite face, resulting exclusively in the 1,2-trans product. acs.org

In contrast, the use of non-participating protecting groups at C-2, such as benzyl (B1604629) or methyl ethers, often leads to a mixture of α and β anomers. wikipedia.org In these cases, the stereochemical outcome is influenced by other factors, including the anomeric effect, the solvent, the temperature, and the nature of the promoter and leaving group. For the synthesis of 1,2-cis-glycosides, non-participating groups are essential. nih.gov

Recent advances in glycosylation chemistry have explored the use of various catalysts and activating systems to improve stereoselectivity and yield. These include the use of iron(III) chloride as an inexpensive and environmentally benign catalyst for 1,2-trans glycosylation and the development of catalytic systems for the activation of glycosyl donors under mild conditions. nih.gov The concentration of reactants has also been shown to influence the stereoselectivity of glycosylation reactions, with lower concentrations sometimes favoring the desired 1,2-trans product. acs.org

Synthesis of Polyvalent β-D-Galactopyranoside Glycoclusters

The synthesis of polyvalent β-D-galactopyranoside glycoclusters is a significant area of research, aimed at creating molecules that can interact with biological systems with high affinity and specificity. These multivalent structures present multiple copies of the galactoside ligand, mimicking the glycocalyx on cell surfaces and often exhibiting enhanced binding to lectins, which are carbohydrate-binding proteins.

A common strategy for constructing these glycoclusters involves the use of a central scaffold molecule onto which multiple galactoside units are attached. For instance, tri- and tetravalent glycoclusters have been synthesized using scaffolds like methyl gallate and pentaerythritol, which are equipped with propargyl groups. nih.gov The galactoside units, typically as peracetylated propargyl β-D-galactosides, are then coupled to the scaffold using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. nih.gov This method allows for the efficient assembly of the protected glycoclusters in good yields. nih.gov Subsequent deacetylation of the sugar moieties yields the final water-soluble glycoclusters. nih.gov

Another approach utilizes 1-thio-β-D-galactose derivatives linked to a terminal triple bond via oligoethylene glycol chains of varying lengths. researchgate.net These thiogalactoside residues can then be attached to azide-containing scaffolds, which can themselves be derived from carbohydrates like trehalose, maltose (B56501), and maltotriose. researchgate.net The coupling is again achieved through a click reaction, often accelerated by microwave irradiation, to produce a family of glycoclusters with varying numbers of thiogalactoside units. researchgate.net

The design of these glycoclusters can be highly modular. By varying the core scaffold, the length and nature of the linker, and the carbohydrate ligand itself, a diverse library of compounds can be generated. Research has shown that these newly synthesized multivalent galactoclusters can be significantly better ligands for specific lectins, such as the Pseudomonas aeruginosa lectin A (PA-IL), compared to simple D-galactose. nih.gov

Table 1: Examples of Synthesized Polyvalent β-D-Galactopyranoside Glycoclusters

Scaffold Galactoside Derivative Linkage Chemistry Valency Reference
Methyl gallate Peracetylated propargyl β-D-galactoside CuAAC Trivalent nih.gov
Pentaerythritol Peracetylated propargyl β-D-galactoside CuAAC Tetravalent nih.gov
Trehalose 1-Thio-β-D-galactoside with oligoethylene glycol linker CuAAC Divalent researchgate.net
Maltose 1-Thio-β-D-galactoside with oligoethylene glycol linker CuAAC Divalent researchgate.net
Maltotriose 1-Thio-β-D-galactoside with oligoethylene glycol linker CuAAC Trivalent researchgate.net

Derivatization Strategies for Functionalization

The functionalization of n-dodecyl-β-D-galactopyranoside and its analogues through derivatization is a key strategy to modify their physicochemical properties and to introduce new functionalities. These modifications can be targeted at various positions on the galactose ring or the aglycone moiety, leading to a wide array of derivatives with unique characteristics. Such derivatization is crucial for structure-activity relationship studies and for developing novel materials.

Synthesis of Alkyl Uronate Derivatives

The synthesis of alkyl uronate derivatives from galactosides involves the selective oxidation of the primary hydroxyl group (at C-6) of the pyranose ring to a carboxylic acid. This transformation introduces an anionic charge at physiological pH, significantly altering the molecule's properties. A widely used method for this oxidation is employing the 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) free radical as a catalyst in the presence of a stoichiometric oxidant. researchgate.net This method has been successfully applied to the oxidation of alkyl galactosides to their corresponding uronic acids. researchgate.net

Following the oxidation to form the uronate, the carboxylic acid group can be esterified with various fatty alcohols. researchgate.net This acid-mediated esterification introduces a second alkyl chain, creating a new series of alkyl uronates. researchgate.net For example, large quantities of methyl hexopyranosides can be selectively and quantitatively oxidized to the corresponding sodium uronate, which is then esterified with fatty alcohols of different lengths (from ethyl to lauryl alcohol) to yield the desired alkyl glucuronates in moderate to good yields. researchgate.net This two-step process allows for the synthesis of a range of alkyl galactoside uronates with varying alkyl chain lengths. google.comgoogle.com

Design and Synthesis of Carbohydrate-Based Ether and Ester Derivatives

The hydroxyl groups of monosaccharides, including n-dodecyl-β-D-galactopyranoside, can be readily converted into ethers and esters to modify their properties. libretexts.org

Ester Derivatives: Esterification is commonly achieved by reacting the carbohydrate with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270). libretexts.orgchemistrysteps.com This reaction is generally efficient and can be used to protect the hydroxyl groups or to introduce specific functionalities. rsc.org For example, reacting a monosaccharide with acetic anhydride in the presence of pyridine converts all the hydroxyl groups to acetate (B1210297) esters. chemistrysteps.com These ester groups can be subsequently removed by saponification. chemistrysteps.com Regioselective esterification, where only specific hydroxyl groups are targeted, is a more complex challenge but can be achieved by controlling reaction conditions or using specific catalysts. rsc.org

Ether Derivatives: The Williamson ether synthesis is a classical method for preparing ethers from alcohols. chemistrysteps.com In the context of carbohydrates, this typically involves treating the sugar with an alkyl halide. However, the use of a strong base like sodium hydride to deprotonate the hydroxyl groups can lead to undesired side reactions such as isomerization. chemistrysteps.com To circumvent this, a milder base like silver oxide (Ag₂O) is often used. Ag₂O can deprotonate the alcohol groups to form alkoxides, which then react with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the corresponding ethers. chemistrysteps.com Carbohydrate-based azacrown ethers have also been synthesized from galactoside derivatives, demonstrating the versatility of etherification strategies. mdpi.com

Synthesis of Glycopyranosyl Sulfone Derivatives

Glycopyranosyl sulfones are another important class of carbohydrate derivatives where the anomeric carbon is bonded to a sulfone group. These compounds are often synthesized from glycosyl halides. A general method involves the preparation of S-glycosyl N-alkyl dithiocarbamates by treating a glycosyl halide with a salt of an alkyl dithiocarbamate (B8719985) in anhydrous acetone. ugr.es The resulting sugar dithiocarbamate acts as a masked 1-thiol saccharide. ugr.es In a subsequent step, the thiolate is generated in situ by treatment with an organic base, such as triethylamine, and then trapped by divinyl sulfone to yield the glycosyl vinyl sulfone. ugr.es

Another approach involves the SN2 displacement of sulfonate esters by thioacetate (B1230152) to introduce a protected sulfur atom into a partially protected carbohydrate. researchgate.net Deacetylation of the sulfur, followed by reaction with another carbohydrate sulfonate derivative, leads to the formation of a thioether linkage. researchgate.net Subsequent oxidation of the thioether, for instance with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA), yields the corresponding sulfone. mdpi.com This strategy has been used to synthesize a series of novel (6-deoxy-glycopyranosid-6-yl) sulfone derivatives. researchgate.netnih.gov

Cascading One-Pot Synthesis Approaches

One-pot synthesis strategies are highly desirable in organic chemistry as they can improve efficiency, reduce waste, and simplify purification processes by combining multiple reaction steps in a single reaction vessel without isolating intermediates. mdpi.com

In carbohydrate chemistry, one-pot approaches have been developed for the synthesis of various derivatives. For example, glycopolymers have been synthesized in a one-pot chemoenzymatic process. jst.go.jp This involves the enzymatic synthesis of a glycomonomer using a β-galactosidase-catalyzed reaction between an activated glycosyl donor (like 4,6-dimethoxy-1,3,5-triazin-2-yl β-D-galactopyranoside) and a hydroxy-functionalized monomer precursor. jst.go.jp This is followed by radical polymerization of the resulting glycomonomer in the same pot to yield the desired glycopolymers. jst.go.jp

Another example is the one-pot synthesis of 1,2,3-triazole derivatives via a click reaction, where all reactants are added to a single pot and allowed to react. mdpi.com Such strategies are being explored to create complex carbohydrate-based molecules in a more streamlined and efficient manner. nih.govrsc.org

Table of Mentioned Compounds

Compound Name
n-Dodecyl-β-D-galactopyranoside
Methyl gallate
Pentaerythritol
Propargyl β-D-galactoside
1-Thio-β-D-galactose
Trehalose
Maltose
Maltotriose
D-galactose
Alkyl galactoside uronate
2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)
Sodium uronate
Methyl hexopyranoside
Alkyl glucuronate
Acetic anhydride
Pyridine
Silver oxide
Methyl iodide
Glycosyl vinyl sulfone
S-glycosyl N-alkyl dithiocarbamate
Divinyl sulfone
Triethylamine
m-chloroperoxybenzoic acid (mCPBA)
4,6-dimethoxy-1,3,5-triazin-2-yl β-D-galactopyranoside

Self Assembly and Micellar Systems in Research Applications

Critical Micelle Concentration (CMC) Determination

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, defined as the concentration above which surfactant molecules aggregate to form micelles. wikipedia.org Below the CMC, surfactants exist primarily as monomers in the solution and at interfaces. wikipedia.org Once the CMC is reached, any additional surfactant added to the system predominantly forms micelles. wikipedia.org The CMC of a surfactant is influenced by factors such as temperature, pressure, and the presence of other substances in the solution. wikipedia.org

For n-Dodecyl-β-D-galactopyranoside, the CMC is a key parameter indicating its tendency to form stable micelles. nih.gov The solubilizing power of detergents like n-Dodecyl-β-D-galactopyranoside increases significantly above their CMC values. dojindo.com Various methods are employed to determine the CMC, including surface tension measurements, conductivity, and fluorescence spectroscopy. wikipedia.orgresearchgate.net The CMC is identified by an inflection point in the physical properties of the solution as a function of surfactant concentration. scielo.br

The CMC for n-Dodecyl-β-D-galactopyranoside and related alkyl glycosides is influenced by the length of the alkyl chain. Generally, the CMC decreases as the length of the hydrophobic alkyl chain increases. researchgate.net For instance, the CMC values for alkyl β-d-galactopyranosides decrease with an increasing alkyl chain length. researchgate.net This trend is also observed in other alkyl glycoside series, such as alkyl β-D-maltosides and alkyl glucosides. researchgate.netd-nb.info

Table 1: Critical Micelle Concentration (CMC) of Selected Alkyl Glycosides

SurfactantCMC (mM)
n-Octyl-β-D-glucoside18.0 d-nb.info
n-Nonyl-β-D-glucoside5.6 d-nb.info
n-Decyl-β-D-glucoside1.8 d-nb.info
n-Dodecyl-β-D-glucoside0.18 d-nb.info
n-Dodecyl-β-D-maltoside0.17 - 0.18 dojindo.comd-nb.info

This table presents CMC values for a series of alkyl glycosides to illustrate the effect of alkyl chain length. Data is compiled from multiple sources.

Micelle Formation and Structure in Aqueous Media

In aqueous environments, the hydrophobic tails of n-Dodecyl-β-D-galactopyranoside molecules cluster together to minimize contact with water, while the hydrophilic galactose headgroups remain exposed to the aqueous phase. This self-assembly process results in the formation of micelles. fiveable.me The structure of these micelles is not static and can be influenced by various factors, including the geometry of the surfactant molecule and the surrounding solution conditions. fiveable.me

The properties of micelles, including their size and shape, are significantly influenced by the molecular structure of the constituent surfactant, specifically the nature of the hydrophilic headgroup and the length of the hydrophobic alkyl chain. plos.org

The alkyl chain length directly impacts the size of the micelle. An increase in the number of carbon atoms in the alkyl chain generally leads to an increase in the micelle's aggregation number (the number of surfactant molecules in a single micelle) and its physical dimensions. plos.org For each additional carbon atom in the alkyl chain, the aggregation number has been observed to increase by approximately 16 ± 3 detergent monomers. plos.org This increase in chain length also leads to a decrease in the CMC, promoting the formation of larger micelles. frontiersin.org

The standard Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC. researchgate.net This thermodynamic parameter provides insight into the spontaneity of the micelle formation process. The dissolution of alkyl β-d-galactopyranosides in water is an endothermic process, indicating a positive enthalpy of dissolution. researchgate.net

The stability of micelles is a key factor in their application. Demicellization, the process of micelles breaking down into monomers, is the reverse of micellization. The thermodynamics of this process are also important for understanding the dynamic nature of surfactant solutions.

Influence of Headgroup and Alkyl Chain Length on Micelle Properties

Interfacial Activity and Adsorption Phenomena

n-Dodecyl-β-D-galactopyranoside, like other surfactants, exhibits significant interfacial activity. This means it has a tendency to adsorb at interfaces, such as the air-water or oil-water interface. This adsorption reduces the interfacial tension. The amphiphilic nature of the molecule drives the hydrophobic tail away from the aqueous phase and the hydrophilic headgroup towards it, leading to a specific orientation at the interface. fiveable.me

The adsorption of surfactants at interfaces is a critical aspect of their function in various applications. For instance, the ability of n-Dodecyl-β-D-galactopyranoside to adsorb onto surfaces can be utilized in the preparation of biomimetic interfaces for the immobilization of enzymes. csic.es Studies have shown that sugar-based surfactants can adsorb onto hydrophobic surfaces through the insertion of their alkyl chains into the hydrophobic layer. csic.es This adsorption can occur even at concentrations below the CMC, sometimes leading to the formation of surface aggregates or hemimicelles. csic.es

The effectiveness of a surfactant is often related to its ability to reduce surface tension. Alkyl glycosides, including n-Dodecyl-β-D-galactopyranoside, are known to be highly surface-active, capable of significantly lowering the surface tension of water. researchgate.net The surface tension of a surfactant solution changes significantly with concentration up to the CMC, after which it remains relatively constant. wikipedia.org

Interactions with Biological Macromolecules and Model Systems

Membrane Protein Solubilization and Stabilization

Detergents are essential for the study of membrane proteins, as they extract these proteins from their native lipid environment and maintain their structural and functional integrity in an aqueous solution. nih.gov Non-ionic detergents, such as those in the alkyl glycoside family, are particularly valued for their mild nature, which allows for the disruption of lipid-lipid and protein-lipid interactions while preserving crucial protein-protein interactions. moleculardimensions.com

The primary challenge in membrane protein research is to maintain the native conformation and activity of the protein once it is removed from the cell membrane. The process of freezing and thawing protein solutions, for instance, can lead to denaturation due to factors like pH shifts and increased solute concentrations. researchgate.net The choice of detergent is therefore critical. Mild, non-ionic detergents are well-suited for the solubilization, stabilization, and purification of membrane proteins, helping to preserve their native structure and function. cube-biotech.com For example, studies on the melibiose (B213186) permease of Escherichia coli (MelBEc) have shown that while some detergents fail to maintain the protein's ability to bind to galactosides, others can successfully retain this function, highlighting the importance of the detergent's specific properties in preserving protein activity. nih.gov The conformational integrity of a protein is directly linked to its function; any alterations to its native structure can result in a loss of activity. researchgate.net

Effects on Protein-Lipid Interactions

The interaction between membrane proteins and lipids is a critical aspect of their function and can be influenced by the presence of detergents. The hydrophobic surfaces of membrane proteins interact with the lipid bilayer, and detergents mimic this environment to keep the protein stable in solution. frontiersin.org However, the detergent itself can also interact with the protein and potentially displace important lipids. frontiersin.org

The study of these interactions is complex, as they are dependent not only on the specific protein and lipid but also on the type of detergent used. nih.gov For instance, native mass spectrometry studies have revealed that the interactions between the aquaporin Z (AqpZ) protein and lipids are enhanced in the presence of the detergent lauryl dimethylamine (B145610) N-oxide (LDAO), while the interactions of the AmtB-GlnK complex with lipids are comparable across different detergents. nih.gov This demonstrates the nuanced role that detergents play in mediating protein-lipid interactions. Furthermore, conserved motifs within the transmembrane domains of proteins can facilitate specific protein-lipid interactions, which in turn can control the oligomerization of these domains. nih.gov

Comparison with Other Alkyl Glycoside Detergents in Membrane Protein Research

The field of membrane protein research utilizes a variety of alkyl glycoside detergents, with n-dodecyl-β-D-maltoside (DDM) being one of the most common. mdpi.commdpi.com However, the efficacy of a detergent is highly protein-dependent, and what works well for one protein may not be suitable for another. nih.gov This has led to the development and evaluation of numerous novel detergents.

For example, lauryl maltose (B56501) neopentyl glycol (MNG-3) and glyco-diosgenin (B8134288) (GDN) have been shown to be superior to DDM in maintaining the solubility and function of several membrane proteins, including the melibiose permease. nih.gov These novel amphiphiles have unique structural and biophysical features, such as lower critical micelle concentrations, which contribute to the formation of stable protein-detergent complexes. nih.gov Similarly, a class of rigid linker-bearing glucosides has demonstrated enhanced stability for target membrane proteins compared to conventional detergents. rsc.org The table below provides a comparison of the critical micelle concentration (CMC) of n-Dodecyl-β-D-galactopyranoside's close analog, DDM, with other detergents.

DetergentAbbreviationCritical Micelle Concentration (mM)
n-Dodecyl-β-D-maltopyranosideDDM0.17
n-Decyl-β-D-maltopyranosideDM1.8
n-Octyl-β-D-glucopyranosideOG20
n-Nonyl-β-D-glucopyranosideNG6.5
Lauryl Maltose Neopentyl GlycolMNG-3~0.003
Glyco-diosgeninGDN~0.006

This table is for illustrative purposes and includes detergents commonly compared in membrane protein research. Data is compiled from multiple sources for comparison. nih.govmdpi.com

Interaction with Lectins and Carbohydrate-Binding Proteins

Ligand Binding Studies with Pseudomonas aeruginosa Lectin A (PA-IL)

Pseudomonas aeruginosa is an opportunistic pathogen that utilizes lectins, such as the D-galactose-specific lectin PA-IL (also known as LecA), to adhere to host cells. researchgate.net This adhesion is a critical step in the infection process. Consequently, inhibiting the binding of PA-IL to host cell surface carbohydrates is a promising therapeutic strategy. researchgate.net

Research has focused on synthesizing various galactoside-containing compounds to act as competitive inhibitors of PA-IL. researchgate.netceitec.eu Biophysical methods, such as hemagglutination inhibition assays and isothermal titration calorimetry, are used to investigate the interaction between these synthetic ligands and PA-IL. researchgate.net Studies have shown that multivalent glycoclusters, which present multiple galactoside units, are significantly better ligands for PA-IL than simple D-galactose. researchgate.net The design of these multivalent inhibitors often involves connecting galactoside moieties to a central scaffold using flexible linkers. ceitec.eu

Evaluation of Anti-Adhesion Potential

The ability of synthetic galactosides to inhibit the adhesion of P. aeruginosa to host cells is a key measure of their therapeutic potential. ceitec.eu Anti-adhesion therapies aim to prevent infection by blocking the initial attachment of pathogens to host tissues. maynoothuniversity.ie

Ex vivo assays using bronchial cells have demonstrated that certain multivalent galactoclusters can significantly decrease the adhesion of P. aeruginosa. researchgate.net For example, two such dendrimers were able to reduce bacterial adhesion to approximately 32% and 42%, respectively. researchgate.net The development of compounds with anti-adhesion properties is an active area of research, with the goal of creating new treatments for bacterial infections. science.gov The effectiveness of these compounds is often evaluated by their ability to displace already attached bacteria or to prevent their initial binding. maynoothuniversity.ie

Enzyme-Substrate Interactions

Role as a Substrate for Glucosyl and Xylosyl Transfer by Glycogenin

Glycogenin is a critical enzyme that initiates the biosynthesis of glycogen (B147801) by acting as a primer through self-glucosylation. wikipedia.org Research has demonstrated that beyond its natural function, glycogenin can utilize artificial acceptors for glycosyl transfer from UDP-glucose and UDP-xylose in laboratory settings. nih.gov Studies on a range of alkylglycosides have shown that these molecules can serve as acceptors for this transfer reaction. nih.gov

A key factor influencing the efficacy of these artificial substrates is the hydrophobicity of the alkyl chain. nih.gov Glycogenin displays a preference for more hydrophobic substrates. nih.gov This suggests that n-Dodecyl-β-D-galactopyranoside, with its 12-carbon alkyl chain, possesses the requisite hydrophobicity to potentially serve as an acceptor for the enzyme. However, studies have also indicated that the nature of the carbohydrate headgroup is significant, with alkylmaltosides and α-glucosides generally being more effective acceptors than the corresponding β-glucosides for the related enzyme, glycogen synthase. nih.gov While alkylglycosides broadly can act as artificial primers, the specific efficiency of n-Dodecyl-β-D-galactopyranoside as a substrate for glucosyl and xylosyl transfer by glycogenin is dependent on these combined structural factors.

Table 1. Substrate Characteristics for Glycosyl Transfer by Glycogenin and Glycogen Synthase. nih.gov
EnzymeSubstrate FeatureObserved Activity Trend
GlycogeninHydrophobicityMore hydrophobic substrates are more active.
Glycogen SynthaseAnomeric Configurationα-Glucosides are better substrates than β-glucosides.
Carbohydrate HeadgroupAlkylmaltosides are preferred over alkylglucosides.

Inhibition Kinetics of Chloramphenicol Acetyltransferase

Based on a thorough review of available scientific literature, no specific data was found regarding the inhibition kinetics of Chloramphenicol Acetyltransferase by n-Dodecyl-β-D-galactopyranoside.

Formation of Proteoliposomes and Model Membrane Systems for Lipid-Protein Interaction Studies

n-Dodecyl-β-D-galactopyranoside belongs to the class of non-ionic alkyl glycoside detergents that are instrumental in the study of membrane proteins. A primary application of these detergents is the formation of proteoliposomes, which are artificial vesicle systems where a purified membrane protein is incorporated into a lipid bilayer of a defined composition. nih.gov These systems are invaluable for investigating the structure, function, and interactions of membrane proteins in a controlled lipid environment, free from the complexity of native cell membranes. nih.govd-nb.info

The process of creating proteoliposomes is a well-established, multi-step procedure. nih.govd-nb.info It leverages the amphipathic nature of detergents like n-Dodecyl-β-D-galactopyranoside to bridge the gap between the hydrophobic protein and the aqueous environment.

The general methodology for detergent-mediated reconstitution is as follows:

Solubilization: The target membrane protein is first extracted from its native membrane and solubilized using the detergent. At concentrations above its critical micelle concentration (CMC), the detergent forms micelles that encapsulate the hydrophobic transmembrane domains of the protein, creating protein-detergent complexes. mdpi.com

Mixing: The solubilized protein-detergent complex is then mixed with lipids that have also been solubilized by the detergent, forming a homogenous solution of protein-lipid-detergent mixed micelles. d-nb.info This step allows the protein to be introduced into a lipid environment with a precisely controlled composition. nih.gov

Detergent Removal: The crucial final step is the slow and controlled removal of the detergent from the mixed micelle solution. This is commonly achieved through methods such as dialysis or the addition of hydrophobic adsorbent materials like polystyrene beads (e.g., Bio-Beads). d-nb.infonih.gov As the detergent concentration falls below the CMC, the lipids self-assemble into bilayer vesicles (liposomes), incorporating the membrane protein in the process to form proteoliposomes. d-nb.info

These resulting proteoliposomes serve as powerful model membrane systems. They allow researchers to systematically study lipid-protein interactions by varying the lipid composition of the bilayer and observing the effects on the protein's structure and function. nih.gov This approach has been critical in understanding how specific lipids can modulate the activity of membrane-embedded proteins. nih.gov

Table 2. Standard Procedure for Detergent-Mediated Formation of Proteoliposomes.
StepDescriptionKey ComponentPurpose
1. SolubilizationMembrane proteins are extracted from native membranes and lipids are dissolved.n-Dodecyl-β-D-galactopyranosideTo create soluble protein-detergent and lipid-detergent complexes. d-nb.infomdpi.com
2. MixingThe solubilized protein and lipid components are combined.Protein-detergent and lipid-detergent micellesTo form a homogeneous solution of mixed micelles containing protein, lipid, and detergent. d-nb.info
3. Detergent RemovalThe detergent is gradually removed from the solution.Dialysis tubing or adsorbent beadsTo induce the self-assembly of lipids into a bilayer that incorporates the protein, forming a proteoliposome. nih.gov

Advanced Spectroscopic and Biophysical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at the atomic level. For membrane proteins, selecting the appropriate membrane-mimicking environment, such as detergent micelles, is paramount for obtaining high-quality data.

Solution NMR for Protein-Detergent Complexes

Solution NMR studies of membrane proteins rely on the formation of small, stable protein-detergent complexes (PDCs) that tumble rapidly enough in solution to average out anisotropic interactions, leading to sharp, well-resolved spectra. Non-ionic detergents are often preferred as they can gently solubilize membrane proteins without disrupting their native structure. mdpi.com The choice of detergent is critical, as even minor structural changes can significantly affect the protein's stability and the quality of the NMR spectra. acs.org

While n-Dodecyl-β-D-galactopyranoside itself is less commonly cited, its close analog n-Dodecyl-β-D-maltoside (DDM) is frequently employed. nih.gov However, success is not universal. For instance, in studies of the outer membrane protein Ail, a 20 mM concentration of DDM was found to yield very low-quality NMR spectra. tandfonline.com In other cases, while DDM maintained the protein's stability and function, achieving high-quality spectra required high temperatures (around 55 °C) and the use of highly deuterated protein, suggesting the protein-micelle complex had a relatively slow diffusion rate. rsc.org

Comparative studies have explored alternatives. For example, n-dodecyl-β-melibioside (DDMB), which differs from DDM in the linkage between the two sugar headgroups, forms micelles that are about 30 kDa smaller. This detergent yielded similar or superior Transverse Relaxation-Optimized Spectroscopy-Heteronuclear Single Quantum Coherence (TROSY-HSQC) NMR spectra for several membrane proteins when compared to DDM, indicating its utility as an effective medium for membrane protein NMR. researchgate.net The challenges encountered with DDM highlight the empirical nature of detergent selection for solution NMR studies. nih.gov

Table 1: Performance of DDM and Related Detergents in Solution NMR Studies.
ProteinDetergentConcentrationKey FindingReference
AilDDM20 mMYielded very low-quality NMR spectra. tandfonline.com
UnnamedDDMNot specifiedProtein was stable, but high-quality spectra required high temperature (~55°C) and deuteration. rsc.org
Multiple membrane proteinsDDMBNot specifiedYielded similar or better TROSY-HSQC NMR spectra compared to DDM. researchgate.net

Solid-State NMR for Mechanistic Studies of Membrane Proteins

Solid-state NMR (ssNMR) is uniquely suited for studying membrane proteins in more native-like environments, such as lipid bilayers, as it does not require the rapid molecular tumbling necessary for solution NMR. mdpi.com In this context, detergents like n-Dodecyl-β-D-maltoside (DDM) play a crucial role in the initial solubilization and purification of the protein before its reconstitution into liposomes. acs.orgjove.com

A common procedure involves expressing and extracting the membrane protein from the cell membrane fraction using a buffer containing the detergent. For example, the protein ASR was solubilized from the membrane fraction in a buffer containing 1% DDM. acs.org Following purification in the presence of the detergent (e.g., 0.05% DDM), the protein is mixed with pre-formed liposomes. The detergent is then removed, often by dialysis or with cyclodextrins, which facilitates the insertion of the protein into the lipid bilayer, creating proteoliposomes suitable for ssNMR analysis. acs.orgethz.ch This reconstitution allows for the investigation of protein structure, dynamics, and lipid-protein interactions within a membrane environment, which is essential for understanding the mechanistic details of membrane protein function. nih.govresearchgate.net

Orientational Selectivity in Double Electron-Electron Resonance (DEER) using Cu(II)-based Labels

Double Electron-Electron Resonance (DEER), also known as Pulsed Electron Double Resonance (PELDOR), is a pulsed EPR technique that measures the dipolar interaction between two paramagnetic centers to determine the distance distribution between them, typically in the range of 1.5 to 10 nanometers. When rigid spin labels are used, DEER experiments can also provide information on the relative orientation of the labels, a phenomenon known as orientation selectivity. nih.gov

While traditional DEER studies often use nitroxide-based spin labels, there is growing interest in using metal ions like Cu(II) as spin labels. Cu(II) can be rigidly coordinated by strategically placed histidine residues (a dHis motif) in the protein sequence, offering a more constrained label with less intrinsic flexibility compared to conventional nitroxide side chains. frontiersin.org

The application of these advanced techniques requires a stable, monomeric, and functionally folded protein, often maintained in a detergent environment. Non-ionic detergents like n-Dodecyl-β-D-maltoside (DDM) are commonly used for this purpose in DEER experiments. biorxiv.org For example, DEER spectroscopy has been successfully used to probe the monomer-dimer equilibrium of the β1-adrenergic receptor solubilized in DDM micelles. pnas.org In this study, nitroxide spin labels were used, but it demonstrates the compatibility of DDM micelles with the DEER technique. pnas.org Although Cu(II)-based spin labeling and orientation-selective DEER are established methods, specific published studies that combine these techniques with a membrane protein solubilized in n-Dodecyl-β-D-galactopyranoside or its maltoside analog are not prominent in the current literature.

X-ray Crystallography and Electron Microscopy (Cryo-EM) for Structural Analysis

Obtaining high-resolution three-dimensional structures of membrane proteins is a central goal of structural biology, with X-ray crystallography and, increasingly, single-particle cryo-electron microscopy (cryo-EM) being the principal methods. The success of both techniques is critically dependent on obtaining stable, homogeneous preparations of the target protein, a task for which detergents are indispensable. crodapharma.com

n-Dodecyl-β-D-maltoside (DDM) is one of the most successful and widely used detergents for the structural analysis of membrane proteins. mdpi.com Its ability to gently extract proteins from the membrane and maintain their stability in solution has facilitated the crystallization of numerous membrane proteins. labmartgh.com More recently, DDM has become a preferred detergent for high-resolution cryo-EM studies. preprints.orgmdpi.com An analysis of high-resolution cryo-EM structures deposited in the Protein Data Bank between 2021 and 2022 showed that DDM and other alkyl maltosides were the most frequently used detergents for the initial protein extraction step. preprints.org

In a notable example, the cryo-EM structure of the Escherichia coli glucose-specific phosphotransferase system transporter IICBGlc was determined after solubilization in DDM. The analysis revealed not only the protein's structure but also a DDM molecule bound within the glucose-binding site. This bound detergent molecule appeared to stall the transporter in a novel intermediate conformational state, providing unique mechanistic insights into a potential inhibition mechanism. researchgate.net This finding underscores the profound impact the choice of detergent can have, not just in enabling structural determination but also in revealing specific functional states.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. acs.org This allows for the label-free determination of key thermodynamic parameters of an interaction, including the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), all in a single experiment. nih.goveuropeanpharmaceuticalreview.com When studying membrane proteins, the presence of detergents is necessary but can also complicate the interpretation of results, as the detergent itself can influence the protein's conformational dynamics and binding properties.

The choice of detergent can be critical for observing biological activity. A study on the melibiose (B213186) permeases from Escherichia coli (MelBEc) and Salmonella typhimurium (MelBSt) demonstrated this dramatically. While wild-type MelBSt could bind its galactoside substrate in n-Dodecyl-β-D-maltoside (DDM), several mutants of MelBSt and the wild-type MelBEc showed no detectable galactoside binding in DDM. However, when these same proteins were solubilized in newer amphiphiles like lauryl maltose (B56501) neopentyl glycol (MNG-3) or glyco-diosgenin (B8134288) (GDN), galactoside binding was restored. researchgate.net This suggests that the functional defect observed in DDM was likely due to the relative instability of these specific proteins in that particular micellar environment. researchgate.net

Table 2: Effect of Detergent on Galactoside Binding by Melibiose Permease Variants as Measured by ITC and FRET.
Protein VariantDetergentGalactoside Binding Detected?Reference
WT MelBStDDMYes researchgate.net
WT MelBEcDDMNo researchgate.net
MelBSt Mutants (e.g., R141C)DDMNo researchgate.net
WT MelBEcMNG-3Yes (Kd = 1.28 ± 0.06 mM) researchgate.net
All MelB variants testedMNG-3 or GDNYes researchgate.net

Surface Plasmon Resonance (SPR) for Interaction Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of molecular interactions, including the association (ka) and dissociation (kd) rate constants. nih.gov Studying membrane proteins with SPR presents a challenge, as one interacting partner must be immobilized on a sensor surface while maintaining its native, active conformation. nih.gov This typically requires the protein to be captured on the chip within a membrane-like environment, such as liposomes, nanodiscs, or a layer of detergent. bioradiations.com

The use of a suitable detergent in the running buffer is often essential for the stability of the solubilized membrane protein during the experiment. n-Dodecyl-β-D-maltoside (DDM) is frequently used for this purpose. nih.gov For example, in the development of an SPR assay to characterize inhibitors of kynurenine (B1673888) 3-monooxygenase (KMO), it was found that performing the experiments in a buffer containing 0.05% DDM significantly improved the stability and inhibitor-binding activity of the immobilized enzyme. researchgate.net This enabled the reliable determination of Kd values that were in good agreement with other biochemical assays and allowed for the differentiation of inhibitors based on their kinetic profiles, such as their residence time on the target. researchgate.net

In another study, full-length human insulin (B600854) receptor isoforms were solubilized from cell membranes using 1% DDM before being captured on an SPR sensor chip for kinetic analysis of insulin analog binding. beactica.se These examples demonstrate that n-Dodecyl-β-D-galactopyranoside's analog, DDM, is a valuable tool in SPR-based kinetic analysis, enabling the study of membrane protein interactions in a near-native state. researchgate.netbeactica.se

Table 3: Application of DDM in SPR-based Kinetic Studies of Membrane Proteins.
Protein SystemDDM ConcentrationPurposeKey OutcomeReference
Kynurenine 3-monooxygenase (KMO)0.05%Improve stability and activity of immobilized enzyme.Enabled reliable determination of inhibitor binding kinetics and mechanism. researchgate.net
Full-length Insulin Receptor (IR-A, IR-B)1%Solubilization of receptor from cell membranes for capture on chip.Allowed for comparative kinetic profiling of insulin analog binding to receptor isoforms. beactica.se
General Membrane Protein Protocol0.05%Used in running buffer to maintain protein integrity.Facilitates the measurement of real-time association and dissociation. nih.gov

Analytical Ultracentrifugation for Cross-linking Ability

Analytical ultracentrifugation (AUC) is a powerful technique for analyzing the physical properties and interactions of macromolecules in solution. danaher.com By subjecting a sample to high centrifugal forces, AUC allows for the determination of properties like molecular mass, size, shape, and association states without the need for immobilization or calibration standards. danaher.combeckman.com The technique is particularly valuable for studying protein-protein interactions, including self-association, binding stoichiometry, and the effects of cross-linking agents. springernature.com

In the context of cross-linking studies, AUC can effectively distinguish between monomers, oligomers, and aggregates based on their distinct sedimentation coefficients. danaher.com This allows for the characterization of the oligomeric state of proteins in their native or near-native environment, which can be stabilized by in vivo or in vitro cross-linking. For instance, in vivo cross-linking has been used to capture the native oligomeric forms of proteins like α-synuclein in cells. nih.gov Subsequent analysis of the purified, cross-linked species by methods such as sedimentation equilibrium analytical ultracentrifugation can then determine their precise molecular mass, confirming their oligomeric state. nih.gov While specific studies employing n-Dodecyl-β-D-galactopyranoside for AUC-based cross-linking analysis were not prominently featured in the reviewed literature, the principles of the technique make it highly suitable for such investigations, especially for membrane proteins solubilized and stabilized by this detergent.

Fluorescence Spectroscopy and Fluorescence Resonance Energy Transfer (FRET)

Fluorescence spectroscopy is a highly sensitive method used to investigate the conformational dynamics and ligand binding properties of proteins. In studies involving membrane proteins like the lactose (B1674315) permease (LacY) and melibiose permease, which are often solubilized in detergents such as n-dodecyl-β-D-maltopyranoside (DDM), intrinsic tryptophan fluorescence is frequently monitored. acs.orgnih.gov Changes in the local environment of tryptophan residues upon substrate binding can lead to quenching or enhancement of the fluorescence signal, allowing for the determination of binding affinities. acs.orgnih.gov

Fluorescence Resonance Energy Transfer (FRET) provides more detailed structural information by measuring distances between two fluorescent probes (a donor and an acceptor). researchgate.net In protein studies, FRET can monitor conformational changes in real-time. For example, single-molecule FRET (smFRET) has been used to observe the sugar-induced conformational dynamics of LacY solubilized in DDM. pnas.orgpnas.org By labeling pairs of cysteine residues on the cytoplasmic and periplasmic sides of the protein with donor and acceptor fluorophores, researchers can detect changes in distance upon ligand binding, revealing the mechanics of transport. pnas.org Such experiments have shown that the binding of a galactopyranoside, but not a glucopyranoside, induces a decrease in distance on the cytoplasmic side and an increase on the periplasmic side of LacY. pnas.org

These fluorescence-based assays are crucial for understanding the structure-function relationships of membrane transporters stabilized by galactoside- and maltoside-based detergents.

Table 1: Dissociation Constants (KD) for p-Nitrophenyl α-D-galactopyranoside (NPG) Binding to LacY Mutants Determined by Tryptophan Fluorescence Quenching Data sourced from studies on LacY solubilized in a detergent environment.

LacY MutantKD for NPG (μM)
Wild-Type (WT)30 ± 4
V264A30 ± 4
G268A250 ± 50
N272A143 ± 39
N272Q20 ± 2
Data derived from fluorescence quenching experiments. acs.org

Mass Spectrometry (MS) Applications in Protein Studies

Mass spectrometry has become a cornerstone technology in proteomics, and its application to challenging targets like membrane proteins is often facilitated by MS-compatible detergents such as n-Dodecyl-β-D-galactopyranoside and its analogs.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large, non-volatile molecules like proteins, including intact noncovalent complexes. nih.gov While many surfactants can suppress the MS signal, nonionic saccharide-based detergents, including n-dodecyl-β-D-maltopyranoside (DDM) and n-dodecyl-β-D-glucopyranoside, have demonstrated good compatibility with ESI-MS. nih.govchromatographyonline.com These detergents cause limited interference from chemical background and adduct formation, especially at concentrations between 0.01% and 0.1%. nih.gov

ESI-MS has been successfully used to study membrane proteins solubilized in these detergents, enabling the analysis of their intact mass, subunit stoichiometry, and post-translational modifications. nih.govresearchgate.net Studies have shown that during ionization, the protein-detergent complex enters the mass spectrometer, and the detergent micelle is subsequently removed through collisional activation, leaving the intact protein for mass measurement. worktribe.com This compatibility makes detergents like n-Dodecyl-β-D-galactopyranoside valuable for structural and functional studies of membrane proteins using ESI-MS. nih.govnih.gov

Reversed-phase liquid chromatography is a powerful separation technique frequently coupled with mass spectrometry for proteomic analysis. chromatographyonline.com However, analyzing intact membrane proteins by RPLC-MS is challenging due to their hydrophobicity and the presence of detergents. A method has been developed for the intact mass analysis of detergent-solubilized integral membrane proteins using RPLC-MS. nih.gov This approach utilizes a C3 column and a methanol-based mobile phase to effectively separate the protein from the detergent (e.g., DDM) prior to MS detection. nih.gov

The successful coupling of RPLC with MS allows for the separation of complex protein mixtures and provides high-resolution mass data, enabling the identification of protein variants, such as those with different post-translational modifications or N-terminal processing. nih.govnih.gov The use of MS-compatible detergents is critical for maintaining protein solubility during the chromatographic process without interfering with downstream ionization. analytical-sales.com

Table 2: Example Parameters for RPLC-MS Analysis of a Detergent-Solubilized Integral Membrane Protein This table summarizes a general methodology for analyzing intact membrane proteins.

ParameterSetting
LC System Agilent 1100 HPLC
Column Zorbax 300SB-C3 (4.6 mm ID x 50-200 mm length)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Linear gradients optimized for protein elution
Flow Rate ~2.5 µl/min (for nano-spray)
MS System ESI-TOF or Orbitrap
Ionization Mode Positive Ion
Scan Range 250–1800 m/z
Parameters are based on methodologies developed for intact membrane protein analysis. nih.gov

Top-Down Proteomics for Membrane Protein Characterization

Top-down proteomics, which involves the analysis of intact proteins, offers a comprehensive view of proteoforms, including sequence variants and post-translational modifications. nih.gov The analysis of endogenous membrane proteins via top-down proteomics remains a significant challenge due to their low solubility and abundance. nih.gov The choice of detergent is critical for effective protein extraction and solubilization while maintaining compatibility with MS analysis. osti.gov

Research has shown that a combination of the nonionic detergent n-dodecyl-β-D-maltopyranoside (DDM) with urea (B33335) as an extraction buffer significantly improves both the extraction efficiency and recovery of intact proteins for top-down analysis. nih.govosti.gov This approach has enabled the identification of hundreds of proteoforms from a small number of cells. nih.govosti.gov The DDM is thought to reduce the non-specific adsorption of proteins to surfaces, while urea acts as a denaturant to release proteins from complexes. osti.gov This strategy, combined with advanced separation techniques like multidimensional liquid chromatography, is paving the way for in-depth top-down proteomics of the membrane subproteome. nih.gov

Differential Scanning Calorimetry (DSC) for Micellization Studies

Differential scanning calorimetry (DSC) is a thermoanalytical technique that measures the heat flow associated with thermal transitions in a material as a function of temperature. mosbri.eu It is widely used to study the thermal stability of proteins, nucleic acids, and the micellization behavior of surfactants. mosbri.euuniv-rennes1.fr For surfactants, DSC can be used to determine the critical micellization temperature (CMT) and the enthalpy of micellization.

In studies of alkyl glycoside surfactants, DSC is employed to characterize phase transitions, such as the Krafft boundary temperature (TK), which is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration. researchgate.net Below the Krafft temperature, the surfactant exists as hydrated crystals or a coagel. For example, DSC studies on aqueous solutions of octyl β-d-galactoside (a shorter-chain analog of n-dodecyl-β-D-galactopyranoside) confirmed a Krafft boundary temperature of 32–35 °C. researchgate.net The technique provides thermodynamic data on the self-assembly process, revealing how factors like concentration and the addition of salts influence micelle formation. univ-rennes1.frresearchgate.net Pure, well-dialyzed samples are required for accurate DSC measurements, and buffers with low ionization enthalpies are preferred to avoid artifacts. mosbri.eu

Size Exclusion Chromatography (SEC) and Fluorescence Detection Size Exclusion Chromatography (FSEC)

Size Exclusion Chromatography (SEC) is a powerful analytical technique used to separate molecules based on their hydrodynamic volume. nih.gov When applied to the study of membrane proteins, SEC is invaluable for assessing the oligomeric state, homogeneity, and stability of protein-detergent complexes. nih.govnih.gov The detergent n-Dodecyl-β-D-galactopyranoside, a non-ionic surfactant, can be used to solubilize membrane proteins, forming protein-detergent complexes that can be analyzed by SEC. The underlying principle involves replacing the native lipid bilayer with detergent molecules to maintain the protein's solubility in aqueous buffers for purification and characterization.

Fluorescence Detection Size Exclusion Chromatography (FSEC) is a variation of SEC that significantly enhances sensitivity and specificity, particularly for membrane proteins. huji.ac.il In a typical FSEC setup, the target membrane protein is expressed as a fusion with a fluorescent protein, most commonly the Green Fluorescent Protein (GFP). shimadzu.co.kr The sample, even in an unpurified state from whole-cell lysates, is solubilized and run through an SEC column. huji.ac.ilshimadzu.co.kr A fluorescence detector then specifically tracks the elution of the GFP-tagged protein. shimadzu.co.kr This allows for rapid screening of protein expression levels, solubility, and monodispersity without the need for extensive purification. huji.ac.ilplos.org A sharp, single, and symmetrical peak in the FSEC profile indicates a well-behaved, homogenous, and stable protein-detergent complex, which is a strong predictor of success in subsequent structural studies. shimadzu.co.kr Conversely, the presence of broad peaks or multiple peaks suggests protein aggregation or instability. shimadzu.co.kr

Research Findings

While n-Dodecyl-β-D-galactopyranoside is a viable detergent for membrane protein studies, much of the detailed, published research on SEC and FSEC methodologies has utilized the structurally similar and more common detergent, n-dodecyl-β-D-maltoside (DDM). The principles and findings from these studies are largely translatable.

Research has demonstrated the utility of SEC in determining the molecular mass of both the protein and the associated detergent micelle. atascientific.com.au By using a multi-detector SEC system—incorporating refractive index (RI), ultraviolet (UV), light scattering (LS), and intrinsic viscosity (IV) detectors—researchers can perform a co-polymer analysis. This method calculates the concentration and molecular weight of both the protein and detergent components across the elution profile. atascientific.com.au

For example, in a study characterizing a bacterial membrane protein solubilized in DDM, multi-detector SEC was used to distinguish the protein-detergent complex from free "empty" detergent micelles. atascientific.com.au The data obtained allowed for the precise determination of the mass of the protein alone versus the entire complex, providing critical information on the amount of bound detergent.

Table 1: Example of Multi-Detector SEC Analysis of a Membrane Protein-Detergent Complex (using DDM as a representative detergent) This table illustrates the type of data obtainable through multi-detector SEC. The values are based on published findings for the detergent DDM and serve as a representative example.

Parameter Protein (BSA Standard) Detergent Micelle (DDM) Protein-Detergent Complex Source
Measured Molecular Weight (kDa) 67 60 150-200 (example range) atascientific.com.au
Hydrodynamic Radius (nm) Not specified 2.5 Not specified atascientific.com.au
Refractive Index Increment (dn/dc, ml/g) 0.185 0.1608 Calculated atascientific.com.au
UV Extinction Coefficient (A280, 1 mg/ml) 0.5 (estimated) 0.0044 Calculated atascientific.com.au

FSEC-based thermostability assays (FSEC-TS) have also proven effective for screening conditions that enhance membrane protein stability. huji.ac.il In this method, a GFP-fused protein is incubated across a temperature gradient. The samples are then analyzed by FSEC, and the temperature at which the monodisperse peak begins to decrease or aggregate—the melting temperature (Tm)—is determined. huji.ac.il This allows for rapid screening of different detergents, lipids, and ligands to find the optimal conditions for stabilizing the protein. For instance, the thermostability of the C. elegans glutamate-gated chloride channel (GluCl) was significantly improved by identifying stabilizing lipids through an FSEC-TS screen, which was crucial for its eventual crystallization. huji.ac.il

Furthermore, studies on the melibiose permease (MelB) have highlighted how the choice of detergent impacts protein function. Using a fluorescent substrate, 2'-(N-dansyl)aminoalkyl-1-thio-β-D-galactopyranoside (D2G), researchers found that while MelB was stable in DDM, some sensitive mutants lost their ability to bind galactose. nih.govnih.gov However, switching to other novel detergents restored this function, demonstrating that the detergent environment is critical for maintaining the native, functional conformation of the protein. nih.gov This type of functional assay, when combined with SEC, provides a comprehensive picture of the quality of the solubilized membrane protein.

Table 2: Comparative Detergent Properties and Effects on a Membrane Protein (MelB)

Detergent CMC (%) Stability of MelB Galactoside Binding Source
n-dodecyl-β-D-maltoside (DDM) 0.0087 Stable Maintained in WT, lost in some mutants nih.govanatrace.com
Lauryl Maltose Neopentyl Glycol (LMNG) 0.001 Increased thermostability Maintained in WT and mutants nih.gov
Glyco-diosgenin (GDN) 0.002 Increased thermostability Maintained in WT and mutants nih.gov

These methodologies underscore the importance of SEC and FSEC in the advanced characterization of membrane proteins solubilized in detergents like n-Dodecyl-β-D-galactopyranoside, enabling detailed assessment of their physical properties and stability, which are critical for successful structural and functional studies.

Computational Modeling and Molecular Dynamics Simulations

Development of Force Field Parameters for Glycolipids

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For glycolipids like n-Dodecyl-β-D-galactopyranoside, specialized force field parameterization is crucial.

Detailed research has led to the development and validation of parameter sets for glycolipids compatible with widely used force fields such as CHARMM, GLYCAM, and Martini. nih.govnih.govacs.org The process for developing these parameters involves several key steps:

Reproducing Partitioning Free Energies : The parametrization philosophy often focuses on accurately reproducing the free energies of partitioning for small compounds between polar and nonpolar solvents. nih.govresearchgate.net This ensures that the hydrophobic and hydrophilic characteristics of the molecule are correctly represented.

Optimizing Bonded Parameters : Bonded parameters, which govern the molecule's internal geometry (bond lengths, angles, and dihedrals), are typically optimized by comparing them to conformations sampled from higher-level theory or existing, well-validated atomistic force fields. nih.govresearchgate.net A particular focus is placed on representing the most populated conformational states around the glycosidic linkage, which is critical for the headgroup's orientation and interactions. nih.govresearchgate.net

Validation against Experimental Data : The resulting force fields are validated by running simulations of glycolipid assemblies, such as membranes or micelles, and comparing the computed structural properties with available experimental data. nih.govresearchgate.net Key validation metrics include the area per lipid, membrane thickness, and electron density profiles. nih.govresearchgate.netscispace.com

Both all-atom (e.g., CHARMM36, GLYCAM06) and coarse-grained (e.g., Martini) models have been developed. nih.govnih.govacs.org Coarse-grained models, which group multiple atoms into single interaction sites, enable simulations on much larger length and time scales, making them suitable for studying processes like membrane self-assembly, protein clustering, and domain formation. nih.govscispace.com The development of these robust force fields opens the door to large-scale simulations of important biological processes involving glycolipids. nih.gov

Micelle Structure and Dynamics Simulations

Molecular dynamics simulations are extensively used to investigate the structure and dynamics of micelles formed by surfactants, including n-Dodecyl-β-D-galactopyranoside and its analogs. These simulations provide a microscopic view of micellar properties.

Comparative MD simulations on n-octyl-β-D-galactopyranoside (β-C8Gal) and n-octyl-β-D-glucopyranoside (β-C8Glc) micelles have been performed to understand how the stereochemistry of the carbohydrate headgroup influences micellar properties. acs.org Key findings from these simulations reveal:

Hydrogen Bonding : n-octyl-β-D-galactopyranoside micelles show a slightly greater degree of both inter- and intra-headgroup hydrogen bonding compared to their glucoside counterparts. acs.org This difference is attributed to the axial position of the 4-OH group in galactose, which may contribute to the different physical properties observed experimentally. acs.org

Solvation : The primary distinction found in simulations lies in the interaction with the solvent. The headgroups of β-C8Glc are significantly more solvated than those of β-C8Gal. acs.org

Water Dynamics : Long residence times for water molecules are observed around both types of micelles, particularly in surface protrusions formed by clusters of headgroups. acs.org

Simulations of the closely related detergent n-dodecyl-β-D-maltoside (DDM) provide further insight into the expected behavior of n-Dodecyl-β-D-galactopyranoside micelles. These simulations, using validated CHARMM and GLYCAM force fields, have successfully characterized properties such as size, shape, internal structure, and hydration. nih.govacs.org The integrity of the simulated micelles is maintained throughout the simulation time, with no surfactant molecules escaping, which aligns with experimental data showing slow monomer exchange rates. nih.gov

Table 1: Simulated Micellar Properties for Dodecyl Glycoside Surfactants
Surfactant AnomerAggregation Number (Ndet)Computed Radius of Gyration (Å)ShapeReference
α-C12G2 (maltoside)7520.2Less Ellipsoidal nih.govacs.org
β-C12G2 (maltoside)13025.4More Pronounced Ellipsoidal nih.govacs.org

Simulations of Surfactant-Protein Interactions

Detergents like n-Dodecyl-β-D-galactopyranoside are crucial for the study of membrane proteins, as they can solubilize these proteins from their native lipid bilayer environment while preserving their structure and function. crodapharma.com MD simulations are a powerful tool for investigating the resulting protein-surfactant complexes at an atomic level. acs.org

Simulations provide detailed information on:

Detergent Shell Formation : They show how surfactant molecules arrange themselves around the hydrophobic transmembrane surfaces of the protein, forming a micelle-like belt or "detergent corona" that shields these regions from the aqueous solvent.

Specific Interactions : It is possible to identify and analyze specific, lasting interactions between the detergent molecules and protein residues. This includes both the hydrophobic interactions between the alkyl tails and the protein's nonpolar surface, and hydrogen bonding between the galactopyranoside headgroups and polar residues on the protein.

Protein Stability : The detergent environment can significantly impact the stability and conformational dynamics of the solubilized protein. acs.org Simulations can probe how different detergents might stabilize or destabilize certain protein conformations. For instance, studies on the melibiose (B213186) permease (MelB) showed that its stability and galactoside-binding capability were retained in some detergents but not others, highlighting the importance of the specific surfactant used. acs.org

Functional Dynamics : In the case of transporters like the lactose (B1674315) permease (LacY), simulations of the protein in a detergent micelle have been used to study the binding of sugar substrates. acs.org These simulations can track the interactions between the sugar, such as a p-nitrophenyl-α-D-galactopyranoside (NPG), and key residues in the binding pocket, like Asn272 and Glu269, providing a dynamic view of the binding process. acs.org

These simulations are often performed to prepare and validate a system for subsequent functional studies or for comparison with experimental data from techniques like X-ray crystallography or cryo-electron microscopy, where the protein is often crystallized or imaged within a detergent micelle. crodapharma.comnih.gov

Applications in Conformational Dynamics and Structural Prediction

Computational studies of n-Dodecyl-β-D-galactopyranoside and its analogs contribute significantly to understanding their conformational dynamics and play a vital role in the broader field of structural prediction, particularly for membrane proteins.

Fully atomistic MD simulations of thermotropic bilayers composed of various octyl-glycosides, including n-octyl-β-D-galactopyranoside, have been conducted to investigate the relationship between stereochemistry and bilayer properties. researchgate.net These simulations demonstrated that the anomeric stereochemistry (the orientation of the bond at C1) is a critical factor that controls the area per lipid and the d-spacing of the glycolipid bilayer. researchgate.net This highlights how subtle changes in the headgroup's conformation directly influence the macroscopic organization of the assembly.

Furthermore, simulations help interpret biological recognition processes and hydrogen bonding interactions by mapping the molecular electrostatic potential (MEP), which displays the most probable regions for electrophilic and nucleophilic attacks. mdpi.com

In the context of structural prediction, an accurate representation of the environment is essential for modeling membrane proteins. cvut.cz Since many membrane protein structures are determined experimentally in a detergent environment, simulations of the protein-detergent complex are crucial. crodapharma.compnas.org These simulations help to:

Refine Experimental Structures : By simulating the protein in an explicit detergent micelle, researchers can assess the stability of the experimental structure and refine its coordinates in a more realistic environment.

Study Conformational Changes : They allow for the study of ligand-induced conformational dynamics, which are central to the function of many transporters and receptors. nih.govpnas.org For example, single-molecule FRET experiments on LacY, complemented by the understanding of its structure in a detergent environment, revealed how sugar binding induces specific conformational changes related to the transport cycle. pnas.org

Predict Protein-Lipid Interactions : By simulating a protein in a mixed micelle or a lipid-detergent mixture, it is possible to predict which lipid types are most likely to interact with the protein and at which specific sites, offering insights into how the native membrane environment modulates protein function. elifesciences.org

Therefore, the computational modeling of n-Dodecyl-β-D-galactopyranoside, from its force field development to its behavior in micelles and around proteins, provides a foundational framework for the accurate structural prediction and dynamic analysis of membrane proteins.

Design and Synthesis of N Dodecyl β D Galactopyranosid Derivatives for Enhanced Research Outcomes

Modulating Hydrophilicity and Hydrophobicity for Specific Applications

The amphiphilic nature of n-Dodecyl-β-D-galactopyranoside, characterized by a polar galactose headgroup and a nonpolar dodecyl tail, is fundamental to its function as a non-ionic surfactant. Altering the balance between its hydrophilic and hydrophobic regions—the hydrophile-lipophile balance (HLB)—is a key strategy for optimizing its performance for specific tasks.

One of the most direct methods to modulate this balance is by varying the length of the alkyl chain. researchgate.netresearchgate.net A series of alkyl β-D-galactopyranosides have been synthesized and studied to understand how chain length impacts their properties. researchgate.net As the alkyl chain length increases, the hydrophobic character of the molecule becomes more dominant, which in turn affects properties like water solubility, critical micelle concentration (CMC), and emulsifying power. For instance, while alkyl β-D-galactopyranosides with shorter chains (e.g., hexyl to nonyl) are soluble in water, decyl β-D-galactopyranoside is insoluble in water but soluble in ethanol. researchgate.net The CMC values, which indicate the concentration at which surfactant molecules begin to form micelles, decrease as the alkyl chain length increases. researchgate.net This relationship allows for the selection of a surfactant with the appropriate aggregation behavior for applications such as membrane protein solubilization or drug encapsulation.

The dissolution of these compounds in water is an endothermic process. researchgate.net The choice of alkyl chain also significantly influences functional properties like foaming and emulsification. Studies have shown that nonyl β-D-galactopyranoside exhibits excellent foaming ability and stability, while octyl α-D-galactopyranoside has strong emulsifying capabilities for toluene. researchgate.net

PropertyAlkyl Chain LengthObservationSource
Water SolubilityIncreasesDecreases researchgate.net
Critical Micelle Concentration (CMC)IncreasesDecreases researchgate.net
Foaming Ability/StabilityNonylExcellent researchgate.netresearchgate.net
Emulsifying Ability (Toluene)OctylStrongest researchgate.net
Emulsifying Ability (Rapeseed Oil)NonylStrongest researchgate.net

These structure-property relationships enable the rational design of galactopyranoside-based surfactants tailored for specific environments and purposes, whether for creating stable emulsions in formulation science or for gently extracting proteins from cell membranes in structural biology. nih.gov

Glycocluster Design for Multivalent Interactions and Targeted Ligand Development

The interactions between single carbohydrate units and their protein receptors (lectins) are often weak. theses.fr However, in biological systems, these interactions are strengthened through multivalency, where multiple carbohydrate ligands are presented simultaneously, leading to a significant increase in binding avidity. uni-kiel.dersc.org This principle is harnessed in glycocluster design, where multiple n-Dodecyl-β-D-galactopyranoside units are attached to a central scaffold to create potent, targeted ligands. uni-kiel.de

The design of these glycoclusters involves several key components:

Scaffold: The core molecule determines the valency (number of carbohydrate units) and their spatial orientation. Common scaffolds include poly(amidoamine) (PAMAM) dendrimers, peptides, and oligonucleotides. uni-kiel.dersc.orgbrandeis.edu

Linker: A spacer arm connects the galactose moiety to the scaffold. The length and flexibility of the linker are crucial for allowing the carbohydrate epitopes to adopt the optimal orientation for binding to the target protein. uni-kiel.de

Carbohydrate Ligand: In this case, β-D-galactose is the recognition motif.

Galactose-functionalized glycoclusters have been designed to target specific lectins, such as the galactose-specific LecA from the pathogenic bacterium Pseudomonas aeruginosa. mdpi.com By presenting multiple galactose units, these constructs can bind LecA with high affinity, potentially inhibiting bacterial adhesion to host cells and disrupting biofilm formation. mdpi.com For example, multivalent galactosylated glycopeptide dendrimers have been shown to interfere with biofilm stability. mdpi.com DNA-directed immobilization (DDI) has also emerged as a powerful technique to create glycoarrays, where glycoconjugates are attached to a solid support via DNA hybridization, allowing for high-throughput screening of carbohydrate-protein interactions. theses.fr

The ability to create heteroglycoclusters, which present more than one type of sugar, further expands the potential for developing highly specific and potent inhibitors for a range of biological and pathological processes. mdpi.com

Structure-Activity Relationship Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the biological effects of n-Dodecyl-β-D-galactopyranoside derivatives. These studies systematically modify the molecule's structure and evaluate how these changes affect a specific biological outcome, such as antimicrobial activity, cytotoxicity, or receptor binding affinity. nih.govdiva-portal.org

Key structural features that are often modified in SAR studies include:

Alkyl Chain Length: The length of the hydrophobic tail can dramatically influence biological activity. For a series of triazole-containing alkyl β-D-glucopyranosides, cytotoxicity against a human leukemia cell line increased with increasing alkyl chain length from C8 to C14. nih.gov Similar studies on alkyl β-D-xylopyranosides showed that medium-chain derivatives (decyl and dodecyl) were the most toxic, demonstrating a "cut-off" effect where activity decreases for very long chains. nih.gov

Sugar Headgroup Modifications: Changes to the galactose ring, such as deoxygenation or the introduction of different functional groups, can provide insights into binding requirements. For example, studies on D-galactosamine derivatives binding to the Gal/GalNAc receptor on hepatocytes revealed the importance of the 4-hydroxyl group in hydrogen bonding for effective recognition. nih.gov

Linker Atom/Group: The atom or group connecting the alkyl chain to the sugar can also be critical. A study on dodecyl deoxy glycosides found that two compounds differing only in the presence of a hydroxyl group at the C-6 position of the glycone had vastly different antimicrobial activities against Bacillus species, despite having similar surfactant properties. ulisboa.pt

These SAR studies provide a rational basis for designing more effective and selective molecules. For instance, by understanding which structural modifications enhance antimicrobial activity while minimizing toxicity to human cells, it is possible to develop novel therapeutic agents based on the n-Dodecyl-β-D-galactopyranoside scaffold. ulisboa.ptbeilstein-journals.org

Compound SeriesStructural VariationBiological EffectSource
Triazole-containing alkyl β-D-glucopyranosidesIncreasing alkyl chain length (C8 to C14)Increased cytotoxicity (lower IC50) nih.gov
Triazole-containing alkyl β-D-xylopyranosidesAlkyl chain length"Cut-off" effect; decyl and dodecyl chains most toxic nih.gov
D-galactosamine glycosidesModification of N-substituent and 4-hydroxyl groupAltered binding to hepatocyte Gal/GalNAc receptor nih.gov
Dodecyl deoxy glycosidesPresence/absence of glycone OH-6Significant difference in selective antimicrobial activity ulisboa.pt

Future Perspectives and Research Challenges

Development of Novel Analytical Methodologies

The advancement of research involving DDG is intrinsically linked to the development of more sophisticated analytical methods. Future efforts are focused on creating techniques that can provide higher sensitivity, resolution, and in-situ characterization of DDG-protein and DDG-lipid complexes.

Key Research Directions:

High-Resolution Imaging: Techniques such as high-speed atomic force microscopy (HS-AFM) are being explored to visualize the dynamic interactions between DDG micelles and membrane proteins in real-time.

Mass Spectrometry: Advances in native mass spectrometry are enabling the study of intact protein-detergent complexes, providing valuable information on stoichiometry and subunit composition.

Neutron Scattering: Small-angle neutron scattering (SANS) continues to be a powerful tool for characterizing the size and shape of DDG micelles and protein-detergent complexes in solution.

Analytical TechniqueInformation GainedFuture Development Focus
High-Speed Atomic Force Microscopy (HS-AFM)Real-time dynamics of DDG-protein interactionsImproved temporal and spatial resolution
Native Mass SpectrometryStoichiometry and composition of protein-detergent complexesEnhanced ionization methods for fragile complexes
Small-Angle Neutron Scattering (SANS)Size, shape, and aggregation number of micellesIntegration with other techniques for multi-scale modeling

Addressing Remaining Challenges in Membrane Protein Research

While DDG has been instrumental in the study of membrane proteins, several challenges remain. The very nature of detergents, including DDG, means they can sometimes fail to perfectly mimic the native lipid bilayer, potentially leading to protein destabilization or altered function.

Persistent Challenges:

Maintaining Native Conformation: A key challenge is ensuring that the solubilized membrane protein retains its native structure and activity. The detergent environment can sometimes induce non-native conformations.

Lipid Modulation: The absence of specific lipid interactions within a pure detergent micelle can affect protein function.

Detergent-Induced Artifacts: Researchers must remain vigilant for artifacts introduced by the detergent itself, which can complicate data interpretation.

Future research aims to develop "smarter" detergent systems, such as lipid-DDG mixed micelles or the use of DDG in conjunction with nanodiscs, to provide a more native-like environment for membrane proteins.

Expanding Applications in Structural Biology

The success of DDG in the crystallization of membrane proteins has paved the way for its expanded use in various structural biology techniques. Its ability to form well-ordered micelles that can protect the hydrophobic regions of proteins while allowing for hydrophilic interactions is key to its utility.

Emerging Applications:

Cryo-Electron Microscopy (Cryo-EM): DDG is increasingly being used to solubilize and stabilize membrane proteins for single-particle cryo-EM analysis, which has become a dominant technique for high-resolution structure determination.

NMR Spectroscopy: For smaller membrane proteins, solution NMR in DDG micelles can provide detailed information on protein dynamics and interactions.

Serial Femtosecond Crystallography (SFX): The use of DDG in generating microcrystals for SFX experiments at X-ray free-electron lasers (XFELs) is a growing area of interest.

Structural Biology TechniqueRole of n-Dodecyl-β-D-galactopyranoside
Cryo-Electron Microscopy (Cryo-EM)Solubilization and stabilization of membrane proteins for single-particle analysis.
NMR SpectroscopyProvides a suitable environment for studying the dynamics of smaller membrane proteins in solution.
Serial Femtosecond Crystallography (SFX)Facilitates the formation of microcrystals suitable for analysis with XFELs.

Integration of Computational Predictions and Experimental Engineering Approaches

The synergy between computational modeling and experimental work is poised to accelerate the development of new detergent technologies based on the DDG scaffold.

Computational Modeling: Molecular dynamics (MD) simulations are being used to predict the behavior of DDG micelles and their interactions with specific membrane proteins. This can help in a more rational selection of detergents for a given target.

Experimental Engineering: Based on computational predictions, new DDG analogues with modified head groups or alkyl chains can be synthesized and tested. This iterative process of design, synthesis, and testing can lead to the development of detergents with improved properties.

This integrated approach allows for a more targeted and efficient exploration of the vast chemical space of potential detergents, moving beyond the trial-and-error methods that have historically dominated the field.

Design of Targeted Glycoconjugates for Biological Probes and Therapeutic Development

The galactose headgroup of DDG provides a versatile platform for the development of targeted glycoconjugates. By chemically modifying this sugar moiety, researchers can create novel molecules with specific biological functions.

Potential Applications:

Biological Probes: Fluorescently labeled or biotinylated DDG derivatives can be used to track the localization and interactions of specific proteins or to probe cellular processes.

Therapeutic Development: Glycoconjugates based on DDG could be designed to target specific lectins or carbohydrate-binding proteins on the surface of cells. This could have applications in areas such as drug delivery or modulation of cell-cell interactions. For example, by attaching a therapeutic agent to a DDG-based molecule that targets a specific cancer cell receptor, it may be possible to achieve more targeted drug delivery.

The design of these functionalized glycoconjugates represents a promising frontier, extending the utility of the DDG scaffold beyond its traditional role as a simple detergent.

Q & A

Q. What criteria determine the suitability of n-Dodecyl-β-D-galactopyranoside for solubilizing GPCRs versus ion channels?

  • Methodological Answer : GPCRs require mild detergents to preserve ligand-binding pockets; n-Dodecyl-β-D-galactopyranoside’s high CMC (e.g., 0.2 mM) allows easy removal during reconstitution. For ion channels, evaluate detergent effects on gating kinetics via patch-clamp electrophysiology. SEC-MALS confirms monodispersity post-solubilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.